molecular formula C10H10N2O B6205978 6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1465151-74-9

6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B6205978
CAS No.: 1465151-74-9
M. Wt: 174.2
InChI Key:
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Description

6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyclopropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the reaction of cyclopropylamine with 3-cyanopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl and methyl groups.

    6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.

    5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.

Uniqueness

6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both cyclopropyl and methyl groups, which may enhance its biological activity and specificity. These structural features can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

1465151-74-9

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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